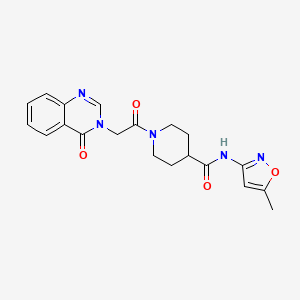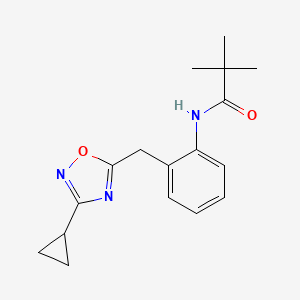
N-(5-methylisoxazol-3-yl)-1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylisoxazol-3-yl)-1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
BenchChem offers high-quality N-(5-methylisoxazol-3-yl)-1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methylisoxazol-3-yl)-1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation
This compound has been synthesized and evaluated for its potential as an antipsychotic agent. Studies have explored the synthesis of heterocyclic analogues to identify compounds with potent in vivo activities comparable to known antipsychotics, focusing on their ability to antagonize certain behavioral responses in animal models without inducing significant side effects (Norman et al., 1996). Additionally, its synthesis as a potent calcitonin gene-related peptide (CGRP) receptor antagonist highlights the compound's relevance in the development of new therapeutic agents, demonstrating the compound's versatility in drug discovery (Cann et al., 2012).
Molecular Docking and Biological Potentials
Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets. These studies help in predicting the mechanism of action and enhancing the design of compounds with improved therapeutic profiles. The synthesis of derivatives and their evaluation for antimicrobial and anticancer activities are examples of how the structural framework of such compounds is leveraged to discover new potential drugs (Mehta et al., 2019).
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-13-10-17(23-29-13)22-19(27)14-6-8-24(9-7-14)18(26)11-25-12-21-16-5-3-2-4-15(16)20(25)28/h2-5,10,12,14H,6-9,11H2,1H3,(H,22,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIZTCWEIIPYHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)
![N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2354764.png)



![5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2354769.png)



![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2354779.png)



